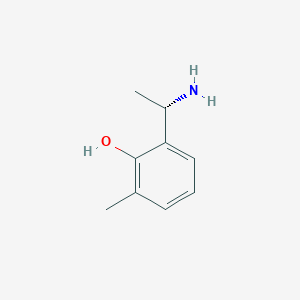
2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde is an organic compound with the molecular formula C10H12O3. It is known for its aromatic properties and is often used in various chemical reactions and industrial applications. This compound is also referred to as Rhizonaldehyde and has a molecular weight of 180.2 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde typically involves the formylation of electron-rich aromatic compounds. One common method is the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and reagent concentration, are carefully controlled to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Hydroxy-4-methoxy-3,6-dimethylbenzoic acid.
Reduction: 2-Hydroxy-4-methoxy-3,6-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition can lead to reduced melanin production, making it useful in cosmetic applications . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and interfere with essential metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Similar structure but lacks the dimethyl groups.
2,4-Dihydroxy-3,6-dimethylbenzaldehyde: Contains additional hydroxy groups.
6-Ethyl-2-hydroxy-4-methoxy-3-methylbenzaldehyde: Has an ethyl group instead of one of the methyl groups.
Uniqueness
2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and hydroxy groups, along with the dimethyl substitutions, makes it a versatile compound in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-hydroxy-4-methoxy-3,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-6-4-9(13-3)7(2)10(12)8(6)5-11/h4-5,12H,1-3H3 |
Clé InChI |
KDUUURSYZCGUBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C=O)O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ammonium, [4-[(Z)-(3-amino-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenyl]hydroxyoxo-](/img/structure/B13815304.png)
![(1S)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13815307.png)
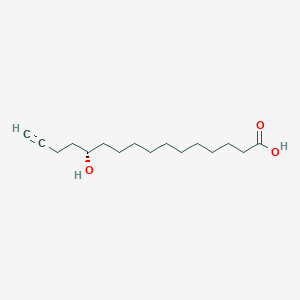


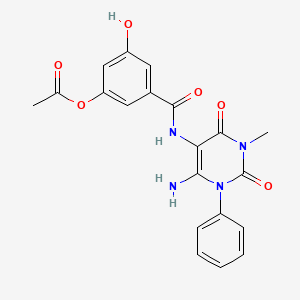
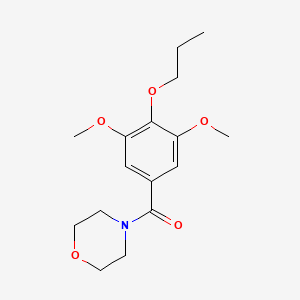
![(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol](/img/structure/B13815340.png)
![6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13815348.png)
![2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate](/img/structure/B13815362.png)
![8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B13815363.png)
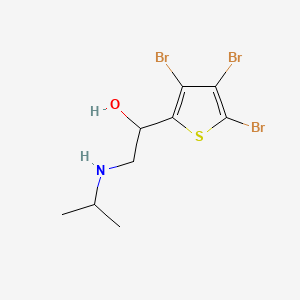
![3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester](/img/structure/B13815385.png)
